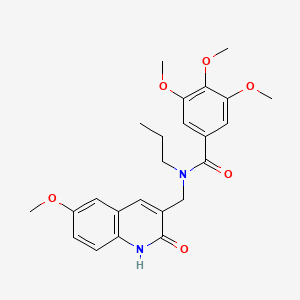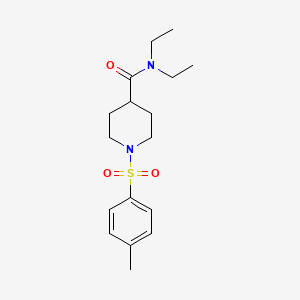
N,N-diethyl-1-tosylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-1-tosylpiperidine-4-carboxamide, also known as DTCP, is a molecule that belongs to the class of piperidine derivatives. It is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DTCP is a highly potent and selective inhibitor of the protein kinase C (PKC) enzyme, which makes it a valuable tool for studying the role of PKC in various biological processes.
作用機序
N,N-diethyl-1-tosylpiperidine-4-carboxamide inhibits PKC by binding to its regulatory domain, which prevents the enzyme from being activated by its cofactors. This inhibition leads to a decrease in PKC activity and downstream signaling pathways, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and prevent the formation of blood clots. In vivo studies have shown that this compound can improve insulin sensitivity, reduce blood pressure, and prevent the development of diabetic neuropathy.
実験室実験の利点と制限
N,N-diethyl-1-tosylpiperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PKC, which allows for precise manipulation of PKC activity. However, this compound also has limitations, including its complex synthesis process and potential off-target effects.
将来の方向性
There are several future directions for research involving N,N-diethyl-1-tosylpiperidine-4-carboxamide, including:
1. Studying the role of PKC in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Investigating the potential of this compound as a therapeutic agent for cancer and diabetes.
3. Developing new derivatives of this compound with improved potency and selectivity for PKC.
4. Studying the effects of this compound on other signaling pathways and cellular processes.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of PKC in various biological processes. Its high potency and selectivity for PKC make it a valuable tool for manipulating PKC activity in lab experiments. However, its complex synthesis process and potential off-target effects should be taken into consideration when using it in research. There are several future directions for research involving this compound, including studying its potential therapeutic applications and developing new derivatives with improved properties.
合成法
N,N-diethyl-1-tosylpiperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of tosylpiperidine with diethylamine. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
N,N-diethyl-1-tosylpiperidine-4-carboxamide has been widely used in scientific research to study the role of PKC in various biological processes. PKC is a family of enzymes that play a crucial role in cell signaling, and their dysregulation has been linked to various diseases such as cancer, diabetes, and neurological disorders. This compound's ability to selectively inhibit PKC makes it a valuable tool for studying the role of PKC in these diseases.
特性
IUPAC Name |
N,N-diethyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-4-18(5-2)17(20)15-10-12-19(13-11-15)23(21,22)16-8-6-14(3)7-9-16/h6-9,15H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGJTEKBNYBWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
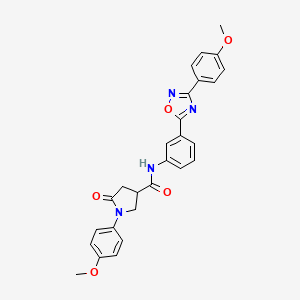
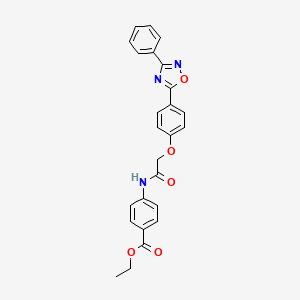
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7692087.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7692101.png)
![2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7692113.png)
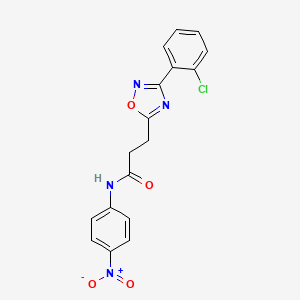
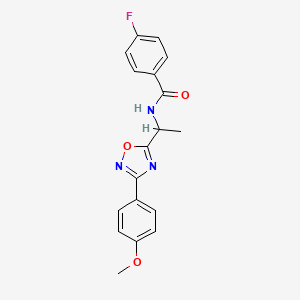



![ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7692157.png)
![3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7692160.png)
